

S,S-Dimethyl Sulfoximine vs. DMSO: A Comparative Guide for Organic Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S,S-Dimethyl sulfoximine*

Cat. No.: B075141

[Get Quote](#)

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can dictate the outcome of an organic reaction. While Dimethyl Sulfoxide (DMSO) is a ubiquitous and versatile polar aprotic solvent, the structurally related **S,S-Dimethyl sulfoximine** presents a different profile, primarily serving as a valuable building block in synthetic chemistry rather than a reaction medium.

This guide provides an objective comparison of **S,S-Dimethyl sulfoximine** and DMSO, focusing on their respective roles and properties in the context of organic reactions. While a direct, head-to-head comparison as solvents is limited due to the distinct applications of each compound, this document will summarize their physical and chemical characteristics, supported by available data, to inform their appropriate use in the laboratory.

At a Glance: Distinct Roles in Organic Chemistry

Dimethyl Sulfoxide (DMSO) is a well-established and widely used polar aprotic solvent, prized for its ability to dissolve a broad spectrum of polar and nonpolar compounds.^{[1][2]} Its high boiling point and dielectric constant make it suitable for a variety of reactions, including nucleophilic substitutions, eliminations, and oxidations.^[1]

S,S-Dimethyl sulfoximine, in contrast, is primarily utilized as a versatile intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^{[3][4]} Its sulfoximine moiety is a key structural feature, often employed as a bioisostere for sulfones and sulfonamides to enhance the pharmacological properties of drug candidates.^[3]

Physicochemical Properties: A Comparative Table

A fundamental understanding of the physicochemical properties of these compounds is essential for their effective application. The following table summarizes their key characteristics.

Property	S,S-Dimethyl Sulfoximine	Dimethyl Sulfoxide (DMSO)
CAS Number	1520-31-6[5]	67-68-5[2]
Molecular Formula	C ₂ H ₇ NOS[5]	C ₂ H ₆ OS[2]
Molecular Weight	93.15 g/mol [5]	78.13 g/mol [2]
Appearance	White to almost white powder or crystal[6]	Colorless liquid[2]
Melting Point	56 °C[5][7]	18.4 - 19 °C[2][8]
Boiling Point	105 °C[5][7]	189 °C[2][8]
Density	1.13 g/cm ³ [5][7]	1.100 g/mL at 20°C[8]
Dielectric Constant	Not readily available	46.68 at 20°C[9]
Solubility	Soluble in polar organic solvents[4]	Miscible with water and a wide range of organic solvents[1]

DMSO as a Solvent: Performance and Considerations

DMSO's efficacy as a solvent stems from its high polarity and ability to solvate cations, which accelerates reaction rates, particularly for S_n2 reactions. Its high boiling point allows for reactions to be conducted at elevated temperatures.[1] However, this same property can make its removal from the reaction mixture challenging.[2]

Key applications of DMSO as a solvent include:

- Nucleophilic Substitution Reactions: DMSO is a solvent of choice for many S_N2 reactions, such as the synthesis of alkyl halides and ethers.
- Oxidation Reactions: It is famously used as both a solvent and an oxidant in the Swern and related oxidations of alcohols to aldehydes and ketones.
- Polymer Chemistry: DMSO is used as a solvent for the synthesis and characterization of various polymers.

S,S-Dimethyl Sulfoximine as a Synthetic Building Block

The primary value of **S,S-Dimethyl sulfoximine** lies in its unique chemical structure, which allows for a variety of chemical transformations.^[3] The sulfoximine functional group can act as a chiral auxiliary, enabling the synthesis of enantiomerically pure compounds.^[3]

Key applications of **S,S-Dimethyl sulfoximine** in synthesis include:

- Pharmaceutical and Agrochemical Synthesis: It is a crucial intermediate in the preparation of complex molecules with biological activity.^[3]
- Asymmetric Synthesis: The sulfoximine moiety can be used to direct stereoselective reactions.^[3]
- Bioisosteric Replacement: It is often used to replace sulfone or sulfonamide groups in drug candidates to improve properties like bioavailability and metabolic stability.^[3]

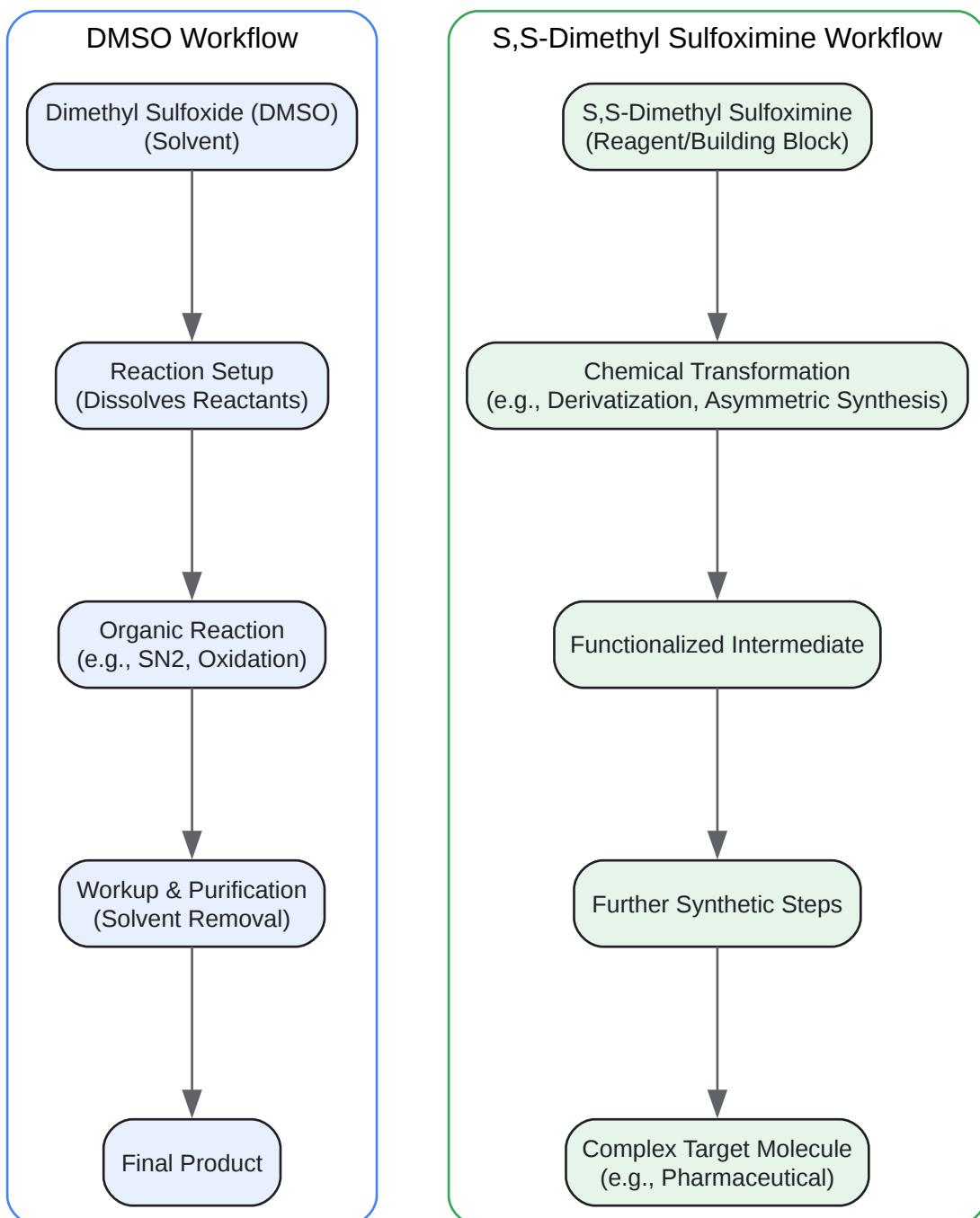
Experimental Protocols: Synthesis of S,S-Dimethyl Sulfoximine

Given that **S,S-Dimethyl sulfoximine** is a reagent rather than a solvent, a representative experimental protocol for its synthesis is more relevant.

Synthesis of **S,S-Dimethyl Sulfoximine** from Dimethyl Sulfoxide:

A common method for the preparation of **S,S-dimethyl sulfoximine** involves the reaction of dimethyl sulfoxide with an iminating agent. For instance, dimethyl sulfoxide can be reacted with

ammonium carbamate in the presence of a catalyst like PhI(OAc)_2 in methanol.


General Procedure:

- Dimethyl sulfoxide (1.0g, 12.8mmol) is dissolved in methanol (50ml).
- PhI(OAc)_2 (12.4g, 38.4mmol) and ammonium carbamate (4.0g, 51.2mmol) are added to the solution.
- The mixture is stirred at room temperature for 1 hour.
- After the reaction is complete, the mixture is concentrated.
- The residue is purified by column chromatography (eluent: dichloromethane/methanol) to yield **S,S-dimethyl sulfoximine**.

Comparative Workflow and Logical Relationships

The distinct roles of DMSO and **S,S-Dimethyl sulfoximine** in organic chemistry can be visualized through their typical workflows.

Comparative Roles in Organic Synthesis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]
- 3. nbinno.com [nbino.com]
- 4. CAS 1520-31-6: Sulfoximine, S,S-dimethyl- | CymitQuimica [cymitquimica.com]
- 5. S,S-dimethyl sulfoximine Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. Dimethyl sulfoxide CAS#: 67-68-5 [m.chemicalbook.com]
- 9. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
- To cite this document: BenchChem. [S,S-Dimethyl Sulfoximine vs. DMSO: A Comparative Guide for Organic Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075141#s-s-dimethyl-sulfoximine-vs-dmso-as-a-solvent-in-organic-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com